

# "Ethyl trans-4-hydroxy-L-prolinate hydrochloride" CAS number and molecular weight

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## Compound of Interest

Compound Name: *Ethyl trans-4-hydroxy-L-prolinate hydrochloride*

Cat. No.: B554617

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## Technical Guide: Ethyl trans-4-hydroxy-L-prolinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Identification

This technical guide provides an in-depth overview of **Ethyl trans-4-hydroxy-L-prolinate hydrochloride**, a versatile chiral building block derived from the non-essential amino acid hydroxyproline.

Identifier	Value
Chemical Name	Ethyl trans-4-hydroxy-L-prolinate hydrochloride
CAS Number	33996-30-4[1]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>3</sub> ·HCl[1]
Molecular Weight	195.646 g/mol [1]
Synonyms	(2S,4R)-Ethyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, H-Hyp-OEt·HCl, L-4-Hydroxyproline ethyl ester hydrochloride

## Physicochemical Properties

The following table summarizes key physicochemical data for **Ethyl trans-4-hydroxy-L-prolinate hydrochloride**.

Property	Value
Melting Point	150-153 °C[1]
Boiling Point	297.2 °C at 760 mmHg[1]
Flash Point	133.5 °C[1]
Vapor Pressure	0.00014 mmHg at 25 °C[1]
Storage Temperature	0-5 °C[1]
Hydrogen Bond Donor Count	3[1]
Hydrogen Bond Acceptor Count	4[1]
Rotatable Bond Count	3[1]
Exact Mass	195.066221[1]

## Experimental Protocols

# Synthesis of Ethyl trans-4-hydroxy-L-prolinate hydrochloride

This protocol is adapted from the general procedure for the synthesis of hydroxyproline esters.

Objective: To synthesize **Ethyl trans-4-hydroxy-L-prolinate hydrochloride** via acid-catalyzed esterification of trans-4-hydroxy-L-proline.

Materials:

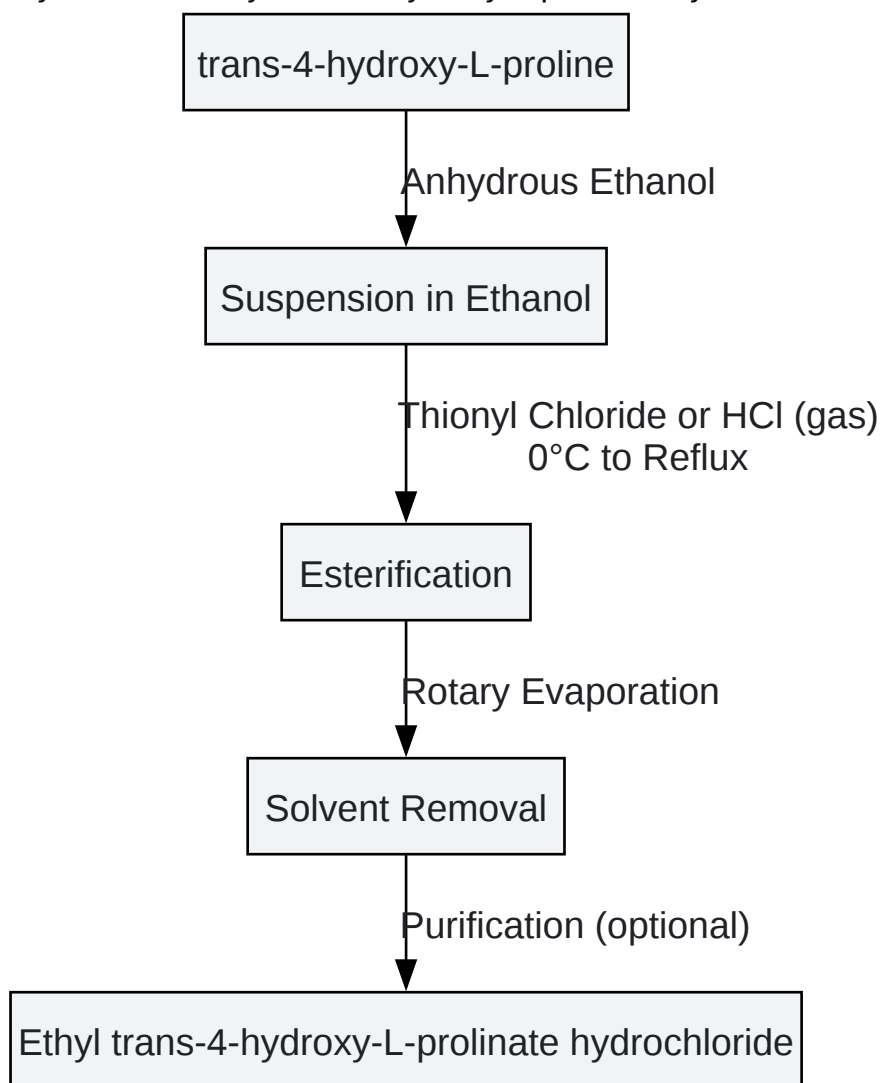
- trans-4-hydroxy-L-proline
- Ethanol (anhydrous)
- Thionyl chloride ( $\text{SOCl}_2$ ) or Hydrogen chloride (gas)
- Reaction vessel with a stirrer and condenser
- Ice bath
- Rotary evaporator

Procedure:

- In a clean, dry reaction vessel, suspend trans-4-hydroxy-L-proline in anhydrous ethanol.
- Cool the mixture in an ice bath to 0 °C.
- Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting solid is **Ethyl trans-4-hydroxy-L-prolinate hydrochloride**. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

## Synthesis of Ethyl trans-4-hydroxy-L-prolinate hydrochloride



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Caption: A workflow diagram for the synthesis of **Ethyl trans-4-hydroxy-L-prolinate hydrochloride**.

## Application in Solid-Phase Peptide Synthesis (Proline Editing)

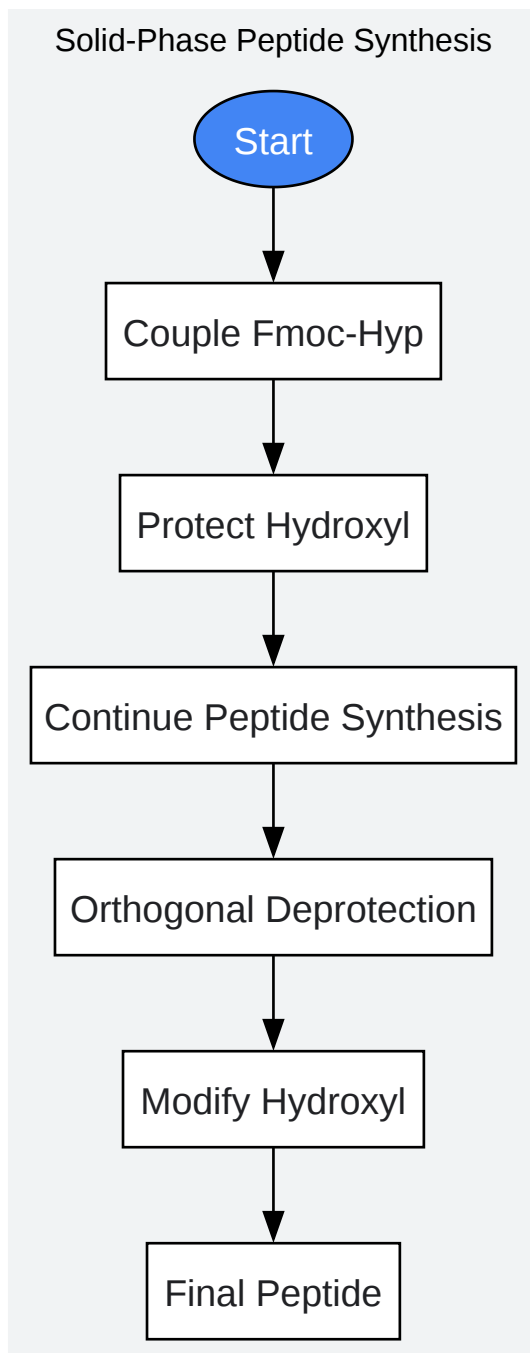
**Ethyl trans-4-hydroxy-L-prolinate hydrochloride** is a precursor to protected forms of hydroxyproline used in solid-phase peptide synthesis (SPPS). The "proline editing" approach allows for the site-specific modification of a peptide chain.

Objective: To incorporate a modified proline residue into a peptide using a hydroxyproline derivative.

Workflow Overview:

- **Coupling:** Commercially available Fmoc-4(R)-hydroxyproline is coupled to the growing peptide chain on a solid support using standard SPPS protocols.
- **Hydroxyl Protection:** The free hydroxyl group of the incorporated hydroxyproline residue is protected, often with a trityl group, in an automated fashion.
- **Peptide Elongation:** The synthesis of the peptide continues to completion.
- **Orthogonal Deprotection:** The protecting group on the hydroxyproline hydroxyl is selectively removed.
- **Modification:** The now free hydroxyl group can be modified through various reactions such as Mitsunobu, oxidation, reduction, or acylation to introduce diverse functionalities at the 4-position of the proline ring.

## Proline Editing Workflow in SPPS



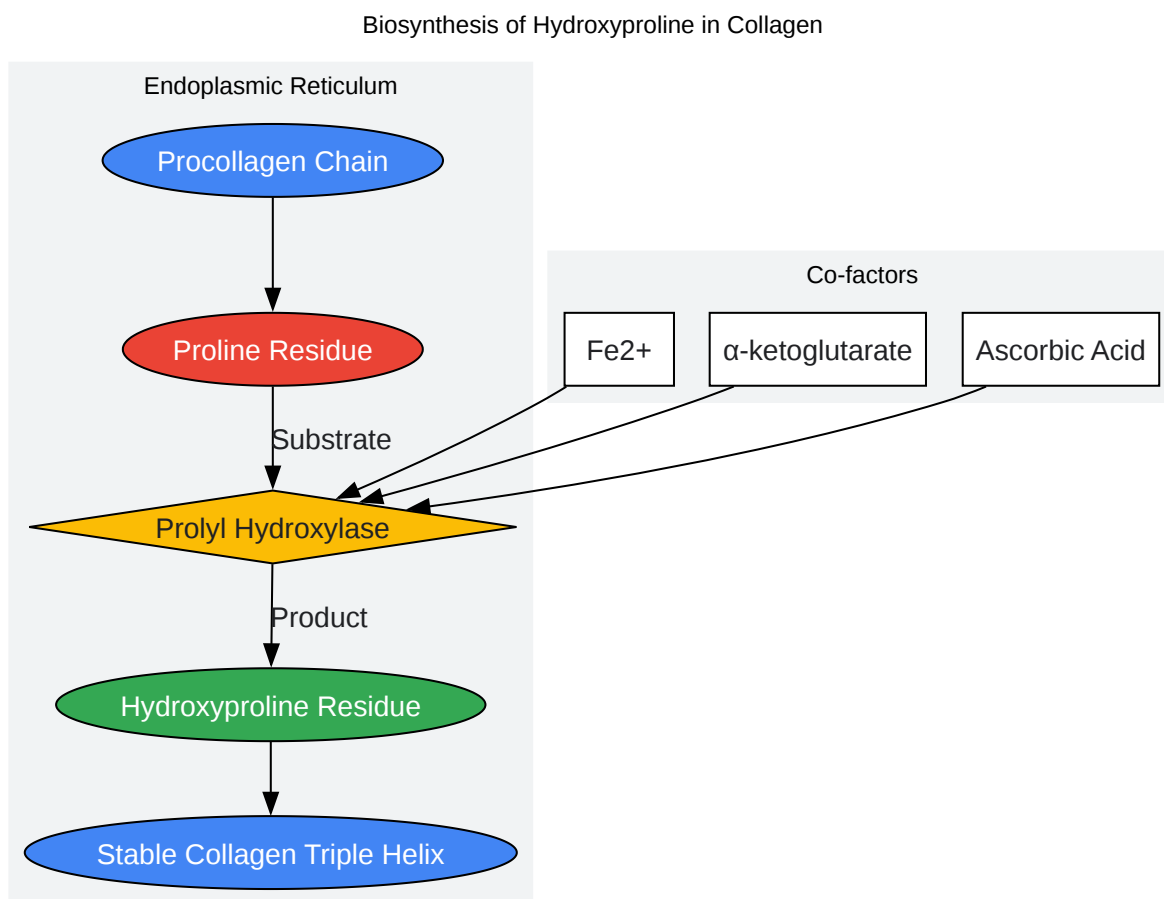
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Caption: A high-level workflow for "proline editing" using a hydroxyproline derivative in SPPS.

## Biological Significance and Pathways

**Ethyl trans-4-hydroxy-L-prolinate hydrochloride** itself is not directly involved in signaling pathways. However, its parent molecule, trans-4-hydroxy-L-proline, is a critical component of collagen, the most abundant protein in mammals. The synthesis of hydroxyproline occurs as a post-translational modification of proline residues within the procollagen chain.

This hydroxylation is essential for the stability of the collagen triple helix. The reaction is catalyzed by prolyl hydroxylase, an enzyme that requires  $\text{Fe}^{2+}$ ,  $\alpha$ -ketoglutarate, and ascorbic acid (Vitamin C) as co-factors.



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Caption: The post-translational modification of proline to hydroxyproline in collagen synthesis.

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## References

- 1. lookchem.com [lookchem.com]
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